molecular formula C32H32O13 B13345176 (1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol

(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol

Cat. No.: B13345176
M. Wt: 624.6 g/mol
InChI Key: UKXHXBQWEIRDDS-AVKCKFJHSA-N
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Description

The compound (1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol is a complex organic molecule characterized by multiple dioxolane and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and benzo[b][1,4]dioxin intermediates. These intermediates are then subjected to various functional group transformations, including methoxylation and methoxymethylation, under controlled conditions. The final step involves the formation of the hexahydrofuro[3,4-c]furan ring system through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include the selection of catalysts, solvents, and reaction conditions that maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dioxolane rings can be reduced to form diols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the dioxolane rings can produce diols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Potential use as a probe for studying enzyme-substrate interactions and as a ligand for receptor binding studies.

    Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, antioxidant, or anticancer activities.

    Industry: Use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its multiple fused ring systems and stereocenters, which confer specific chemical and physical properties

Properties

Molecular Formula

C32H32O13

Molecular Weight

624.6 g/mol

IUPAC Name

(3R,3aS,6S,6aR)-6-[(2R,3R)-3-(1,3-benzodioxol-5-yl)-6-methoxy-2-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-[(6-methoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

InChI

InChI=1S/C32H32O13/c1-34-12-28-29(16-4-5-19-22(6-16)40-14-39-19)44-27-8-20(35-2)17(7-25(27)43-28)30-18-11-37-31(32(18,33)13-38-30)45-26-10-24-23(41-15-42-24)9-21(26)36-3/h4-10,18,28-31,33H,11-15H2,1-3H3/t18-,28-,29-,30-,31-,32-/m1/s1

InChI Key

UKXHXBQWEIRDDS-AVKCKFJHSA-N

Isomeric SMILES

COC[C@@H]1[C@H](OC2=C(O1)C=C(C(=C2)OC)[C@@H]3[C@H]4CO[C@@H]([C@]4(CO3)O)OC5=C(C=C6C(=C5)OCO6)OC)C7=CC8=C(C=C7)OCO8

Canonical SMILES

COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5)OCO6)OC)C7=CC8=C(C=C7)OCO8

Origin of Product

United States

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